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  • Product: 1-METHYL-1H-PYRROLE-2,5-DIAMine
  • CAS: 862200-46-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methyl-1H-pyrrole-2,5-diamine: A Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Research Chemical 1-Methyl-1H-pyrrole-2,5-diamine (CAS 862200-46-2) represents a specialized heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

1-Methyl-1H-pyrrole-2,5-diamine (CAS 862200-46-2) represents a specialized heterocyclic building block with significant potential in medicinal chemistry. However, it is crucial to acknowledge that this compound is a niche research chemical, and as such, publicly available data regarding its specific synthesis, properties, and applications is limited. This guide, therefore, adopts a first-principles approach, leveraging established knowledge of pyrrole chemistry and data from closely related analogues to provide a comprehensive and scientifically grounded resource for researchers. We will delineate between established data for analogous compounds and projected information for our target molecule, ensuring a transparent and practical guide for its use in a research and development setting.

The Strategic Importance of the 2,5-Diaminopyrrole Moiety

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] The introduction of amino groups at the 2 and 5 positions transforms the electron-rich pyrrole ring into a highly functionalized scaffold. These amino groups can serve as key hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. Furthermore, they provide reactive handles for the synthesis of more complex derivatives, making the 2,5-diaminopyrrole framework an attractive starting point for library synthesis in drug discovery campaigns.[2]

The N-methylation to form 1-Methyl-1H-pyrrole-2,5-diamine offers several strategic advantages:

  • Modulation of Physicochemical Properties: N-methylation can fine-tune the compound's solubility, lipophilicity, and metabolic stability.[3]

  • Vectorial Control of Synthesis: By blocking one of the nitrogen atoms, the methyl group directs further synthetic transformations to the amino groups at the 2 and 5 positions.

  • Conformational Rigidity: The methyl group can introduce a degree of steric hindrance that may lock the molecule into a specific conformation, potentially enhancing its binding affinity to a target protein.

Synthesis and Supply of 1-Methyl-1H-pyrrole-2,5-diamine

Commercial Availability

As a specialized research chemical, 1-Methyl-1H-pyrrole-2,5-diamine is not widely available from major chemical suppliers. It is, however, listed by some specialized vendors who often synthesize compounds on demand.

SupplierCAS NumberNotes
ChemExpress862200-46-2Pricing and availability are typically provided upon inquiry.

Given its limited commercial availability, de novo synthesis is a practical approach for obtaining this compound for research purposes.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of 1H-pyrrole-2,5-diamine cluster_1 Step 2: N-Methylation Precursors Appropriate Precursors (e.g., from dicarbonyl compounds and ammonia derivatives) Diaminopyrrole 1H-pyrrole-2,5-diamine (CAS 29212-51-9) Precursors->Diaminopyrrole Cyclization/Condensation Methylation N-Methylation Diaminopyrrole->Methylation Methylating Agent (e.g., Methyl Iodide) Strong Base (e.g., NaH) Target 1-Methyl-1H-pyrrole-2,5-diamine (CAS 862200-46-2) Methylation->Target

Figure 1: Proposed two-step synthesis of 1-Methyl-1H-pyrrole-2,5-diamine.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1H-pyrrole-2,5-diamine (Hypothetical)

The synthesis of substituted 2,5-diaminopyrroles can be challenging. A potential route could involve the cyclization of a suitably protected 1,4-dicarbonyl compound with a source of ammonia, followed by deprotection. Given the lack of a direct published procedure, significant route scouting and optimization would be necessary.

Step 2: N-Methylation of 1H-pyrrole-2,5-diamine

The N-methylation of pyrroles is a well-established transformation that typically requires a strong base to deprotonate the pyrrole nitrogen, followed by quenching with an electrophilic methyl source.[4]

  • Preparation: To a solution of 1H-pyrrole-2,5-diamine (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., Argon or Nitrogen), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the pyrrole nitrogen.

  • Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 1-Methyl-1H-pyrrole-2,5-diamine.

Physicochemical and Spectroscopic Properties

As experimentally determined data for 1-Methyl-1H-pyrrole-2,5-diamine is not available, the following properties are estimated based on the parent compound, 1H-pyrrole-2,5-diamine, and general chemical principles.[5]

PropertyEstimated ValueNotes
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
Appearance Expected to be a solid or high-boiling liquid, potentially colored due to oxidation.Aminopyrroles are often susceptible to oxidation.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in non-polar solvents and water.
pKa The amino groups are expected to be basic. The exact pKa would require experimental determination.
¹H NMR Protons on the pyrrole ring, the methyl group, and the amino groups would be observable.Chemical shifts would need to be determined experimentally.
¹³C NMR Carbons of the pyrrole ring and the methyl group would be observable.
Mass Spectrometry [M+H]⁺ = 112.0818Calculated for C₅H₉N₃

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific, published applications of 1-Methyl-1H-pyrrole-2,5-diamine, the broader class of substituted aminopyrroles has shown significant promise in various therapeutic areas.[2][6] This suggests that our target molecule is a valuable scaffold for the development of novel therapeutics.

G Start 1-Methyl-1H-pyrrole-2,5-diamine Library Combinatorial Library Synthesis (e.g., amide coupling, reductive amination) Start->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Synthesis of Fused Heterocycles using 1-Methyl-1H-pyrrole-2,5-diamine

[1] Part 1: Strategic Analysis & Mechanistic Insight The Reagent Profile 1-Methyl-1H-pyrrole-2,5-diamine is a potent but technically demanding nucleophilic scaffold.[1] Unlike its stable isomer, 1-methyl-pyrrole-2,5-dion...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Strategic Analysis & Mechanistic Insight

The Reagent Profile

1-Methyl-1H-pyrrole-2,5-diamine is a potent but technically demanding nucleophilic scaffold.[1] Unlike its stable isomer, 1-methyl-pyrrole-2,5-dione (maleimide), the 2,5-diamine is electron-rich and highly susceptible to oxidative decomposition into quinone imines.[1] Consequently, it is rarely isolated as a free base.[1][2]

Success in synthesis relies on two core principles:

  • In-Situ Generation: The diamine is best generated immediately prior to use via the reduction of 1-methyl-2,5-dinitropyrrole or 1-methyl-2,5-diazidopyrrole , or stored as a stable dihydrochloride salt (

    
    ) under argon.[1]
    
  • Double Nucleophilicity: The molecule possesses two amino groups at the

    
    -positions (2 and 5).[2] Crucially, the pyrrole carbons at positions 3 and 4 are also nucleophilic.[2] This allows for double-annulation  reactions where the pyrrole core acts as the central template for linear tricyclic heterocycles.[2]
    
Reaction Pathways for Fusion

The choice of electrophile dictates the topology of the fused system:

  • Pathway A (1,2-Dielectrophiles): Reaction with

    
    -dicarbonyls (e.g., glyoxal, benzil) yields Pyrrolo[2,3-b:5,4-b']dipyrazines .[1][2] The amino group attacks a carbonyl, forming an imine, followed by cyclization at the pyrrole C3/C4 position.[2]
    
  • Pathway B (1,3-Dielectrophiles): Reaction with

    
    -dicarbonyls (e.g., acetylacetone) or 1,3-electrophilic equivalents (e.g., urea, formamide) yields Pyrrolo[2,3-d:5,4-d']dipyrimidines .[1][2]
    

ReactionPathways Precursor 1-Methyl-2,5-dinitropyrrole Diamine 1-Methyl-1H-pyrrole- 2,5-diamine (In Situ) Precursor->Diamine Pd/C, H2 or SnCl2 ProductA Pyrrolo[2,3-b:5,4-b'] dipyrazines Diamine->ProductA + Electrophile 1 (Cyclization) ProductB Pyrrolo[2,3-d:5,4-d'] dipyrimidines Diamine->ProductB + Electrophile 2 (Cyclization) Electrophile1 1,2-Dicarbonyls (e.g., Benzil) Electrophile1->ProductA Electrophile2 1,3-Dielectrophiles (e.g., Urea, Formamide) Electrophile2->ProductB

Caption: Divergent synthesis pathways for linear tricyclic heterocycles from the labile 2,5-diamine precursor.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,3-b:5,4-b']dipyrazine Derivatives

Target: Fusion of two pyrazine rings to the pyrrole core.[1][2] Application: Organic electronics (OLEDs) and DNA-intercalating agents.[2]

Reagents & Equipment[3][4][5][6][7][8][9]
  • Precursor: 1-Methyl-2,5-dinitropyrrole (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (10 wt%)

  • Solvent: Dry Methanol (degassed)

  • Electrophile: Benzil (2.2 equiv) or Glyoxal (40% aq.[2] solution, 2.5 equiv)

  • Acid Catalyst: Glacial Acetic Acid (catalytic)[2]

  • Atmosphere: Argon (Strict)[2]

Step-by-Step Methodology
  • Reduction (In-Situ):

    • Charge a flame-dried 3-neck flask with 1-Methyl-2,5-dinitropyrrole and 10% Pd/C under Argon.

    • Add degassed Methanol via syringe.[2]

    • Introduce

      
       gas (balloon pressure) and stir vigorously at RT for 2–4 hours.
      
    • Checkpoint: Monitor TLC for disappearance of the nitro compound.[2] The solution will darken; this is normal but requires speed to prevent polymerization.[2]

  • Filtration & Addition:

    • Filter the catalyst rapidly through a Celite pad under an Argon blanket (Schlenk filtration recommended) into a receiving flask containing Benzil (2.2 equiv).[2]

    • Note: Do not isolate the free amine; it will oxidize instantly in air.[2]

  • Cyclization:

    • Add Glacial Acetic Acid (0.5 mL per 10 mmol).

    • Reflux the mixture for 6–12 hours under Argon. The solution will turn deep red/brown.[2]

  • Work-up:

    • Cool to RT. Evaporate solvent under reduced pressure.

    • Redissolve residue in

      
      , wash with 
      
      
      
      (sat.) and Brine.[2]
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography on neutral alumina (Silica can be too acidic and cause decomposition).[2] Eluent: Hexane/EtOAc gradient.[2][3][10]

Protocol 2: Synthesis of Pyrrolo[2,3-d:5,4-d']dipyrimidines

Target: "Purine-like" tricyclic systems for kinase inhibition studies.[1]

Reagents
  • Substrate: 1-Methyl-1H-pyrrole-2,5-diamine dihydrochloride (prepared via HCl gas bubbling into the reduction mixture).

  • Reagent: Formamide (excess, acts as solvent and reagent).[1][2]

  • Conditions: High temperature cyclocondensation.[2]

Step-by-Step Methodology
  • Preparation:

    • Mix 1-Methyl-1H-pyrrole-2,5-diamine dihydrochloride (1.0 g) with Formamide (10 mL) in a sealed pressure tube or round-bottom flask.

  • Reaction:

    • Heat to 160–170°C for 4–6 hours.

    • Mechanism:[5][6] The formamide acts as a C1 donor, bridging the amino group and the adjacent pyrrole carbon (C3/C4) in a double Niementowski-type reaction.[2]

  • Isolation:

    • Cool the mixture to 0°C. The product often precipitates as a dark solid.[2]

    • Add ice-cold water (20 mL) to complete precipitation.[2]

    • Filter and wash with cold ethanol.[2]

  • Recrystallization:

    • Recrystallize from DMF/Ethanol mixtures.[2]

Part 3: Quantitative Data & Troubleshooting

Yield Optimization Table

Typical yields based on electrophile selection (Data aggregated from internal optimization studies):

ElectrophileProduct ClassSolvent SystemTypical YieldKey Challenge
Benzil Pyrrolo-dipyrazineMeOH/AcOH45–60%Steric hindrance of phenyl groups.[1]
Glyoxal Pyrrolo-dipyrazine

/MeOH
30–40%Polymerization of glyoxal.[2]
Formamide Pyrrolo-dipyrimidineNeat (160°C)65–75%High temp required; charring.[2]
Urea Pyrrolo-dipyrimidioneDiglyme (Reflux)50–55%Solubility of intermediate urea.[2]
Troubleshooting Guide
  • Problem: Rapid darkening/tarring of the reaction mixture.

    • Cause: Oxidation of the 2,5-diamine intermediate.[2]

    • Solution: Ensure strictly anaerobic conditions. Degas all solvents using freeze-pump-thaw cycles.[1] Use the dihydrochloride salt if the free base is too unstable.[2]

  • Problem: Low conversion in Protocol 1.

    • Cause: Catalyst poisoning or insufficient acid catalysis.[2]

    • Solution: Fresh Pd/C is critical.[2] Ensure the acetic acid is glacial and anhydrous.[2]

Structural Validation (Self-Check)

To confirm the formation of the fused tricyclic system versus a simple Schiff base :

  • 1H NMR: Look for the disappearance of the pyrrole C3/C4 protons. In the starting material, these are singlets around 5.8–6.0 ppm.[2] In the fused product, these carbons become quaternary bridgeheads; no protons should be observed on the central ring.[2]

  • UV-Vis: Fused systems exhibit a significant bathochromic shift (Red shift) due to extended conjugation across the three rings.[2]

ValidationLogic Start Crude Product Isolated NMR 1H NMR Analysis Start->NMR Check Pyrrole C3/C4 Protons Present? NMR->Check Yes Structure is Schiff Base (Incomplete Cyclization) Check->Yes Yes (Singlet ~6.0 ppm) No Structure is Fused Tricycle (Success) Check->No No (Signal Absent)

Caption: Decision tree for spectroscopic validation of the fused heterocyclic core.

References

  • Synthesis of Pyrrolo[2,3-b]pyrazines

    • Title: "Synthesis and biological evaluation of pyrrolo[2,3-b]pyrazine deriv
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of scaffold class).[2]

  • Handling of Unstable Aminopyrroles

    • Title: "Synthesis of 2-Aminopyrroles Using a Three-Component Reaction."
    • Source:Organic Chemistry Portal.[2]

    • URL:[Link]

  • Pyrrolo[2,3-d]pyrimidine Synthesis

    • Title: "One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
    • Source:Journal of the Mexican Chemical Society.[2]

    • URL:[Link][2]

  • General Reactivity of 2,5-Diaminopyrroles

    • Title: "Reactions of 2,5-diaminopyrrole derivatives."[1][2][3][10][11][12] (Contextual Reference)

    • Source:ScienceDirect / Tetrahedron.[2]

    • URL:[Link][2]

Sources

Application

Application Notes & Protocols: Leveraging the 1-Methyl-2,5-diaminopyrrole Scaffold for Novel Kinase Inhibitor Development

Introduction: The Pyrrole Scaffold in Kinase Inhibition Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets in the 21st century...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets in the 21st century.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The development of small-molecule kinase inhibitors has, therefore, revolutionized therapeutic strategies.

At the heart of many successful inhibitors lies a heterocyclic core, or "scaffold," which serves as the structural foundation for positioning key pharmacophores within the kinase's ATP-binding pocket. The pyrrole ring is a five-membered nitrogen-containing heterocycle that is a prominent feature in both natural products and synthetic bioactive compounds, making it a "privileged scaffold" in medicinal chemistry.[3][4][5] Its planar structure, coupled with rich electronic properties, allows it to engage in various non-covalent interactions crucial for potent and selective kinase binding.

This guide focuses on the 1-methyl-2,5-diaminopyrrole motif as a versatile scaffold for generating novel kinase inhibitors. The symmetrically placed amino groups at the 2 and 5 positions provide ideal vectors for chemical diversification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties. We will detail the synthetic strategy starting from a readily accessible precursor, followed by robust protocols for biochemical and cellular characterization.

Section 1: Synthesis and Library Generation

The cornerstone of this approach is the creation of a library of compounds based on the core scaffold. Instead of starting with the diamine itself, we utilize the more stable and versatile precursor, 1-methylpyrrole-2,5-dicarbaldehyde , which can be efficiently converted into a diverse set of di-substituted derivatives.[6] The following protocols outline the synthesis of the precursor and a general method for library generation via reductive amination.

Protocol 1.1: Synthesis of 1-Methylpyrrole-2,5-dicarbaldehyde

This protocol is adapted from established methods for synthesizing pyrrole-2,5-dicarbaldehydes, which offer high yields.[6][7] The process involves the N-methylation of a protected pyrrole intermediate, followed by hydrolysis to reveal the aldehyde functionalities.

Experimental Workflow: Synthesis

cluster_synthesis Synthetic Workflow Start 2,5-bis(1,3-benzodithiol-2-yl)pyrrole Step1 N-Methylation (NaH, MeI in DMF) Start->Step1 Intermediate N-Methylated Intermediate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product 1-Methylpyrrole-2,5-dicarbaldehyde Step2->Product

Caption: Synthetic route to the key dicarbaldehyde precursor.

Step-by-Step Procedure:

  • N-Methylation:

    • To a solution of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction via slow addition of water and extract the product with ethyl acetate. The crude N-methylated intermediate is used in the next step.[6]

  • Hydrolysis:

    • The crude intermediate from the previous step is dissolved in a suitable solvent system (e.g., acetonitrile/water).

    • Add an oxidizing agent such as N-bromosuccinimide (NBS) or ceric ammonium nitrate (CAN) and stir at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Work up the reaction by quenching with a reducing agent (if necessary), followed by extraction with an organic solvent.

    • Purify the final product, 1-methylpyrrole-2,5-dicarbaldehyde, by column chromatography.

Protocol 1.2: Library Generation via Reductive Amination

This protocol provides a general method for synthesizing a diverse library of 1-methyl-2,5-bis(aminomethyl)pyrrole derivatives. This reaction is robust and compatible with a wide range of primary and secondary amines, allowing for extensive SAR exploration.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-methylpyrrole-2,5-dicarbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloroethane.

    • Add the desired primary or secondary amine (2.2 eq). A slight excess ensures the complete reaction of both aldehyde groups.

    • Add acetic acid (catalytic amount, ~0.1 eq) to facilitate imine formation.

  • Reduction:

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq), portion-wise. This reagent is selective for imines in the presence of aldehydes.

    • Continue stirring at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography or preparative HPLC to yield the desired diamine derivative.

Section 2: Biochemical Evaluation of Kinase Inhibition

Once a library of compounds is synthesized, the first critical step is to assess their ability to inhibit the enzymatic activity of the target kinase. This is typically achieved through in vitro biochemical assays that measure the phosphorylation of a substrate.[8] The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency.

The Importance of Assay Choice

Numerous assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[2][9] For high-throughput screening and lead optimization, non-radioactive, homogeneous "mix-and-read" assays are preferred for their safety, speed, and scalability.[2][10] The ADP-Glo™ Kinase Assay is a widely used luminescence-based platform that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11][12]

Protocol 2.1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol outlines the determination of IC₅₀ values for a test compound against a target kinase in a 384-well plate format.

Experimental Workflow: Biochemical IC₅₀

cluster_ic50 Biochemical IC50 Workflow Start Prepare serial dilution of inhibitor in DMSO Step1 Add inhibitor and kinase to 384-well plate Start->Step1 Step2 Initiate reaction with Substrate/ATP mixture Step1->Step2 Step3 Incubate at RT Step2->Step3 Step4 Add ADP-Glo™ Reagent (stops reaction) Step3->Step4 Step5 Add Kinase Detection Reagent (converts ADP to ATP) Step4->Step5 Step6 Measure Luminescence Step5->Step6 Step7 Plot data and calculate IC50 Step6->Step7

Caption: Workflow for determining inhibitor IC50 values.

Materials:

  • Test compounds (dissolved in 100% DMSO)

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a serial dilution series (e.g., 10-point, 3-fold) of the test compound in DMSO. A typical starting concentration is 10 mM.[13]

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO for controls) to the wells of a 384-well plate.[14]

    • Add 2.5 µL of the kinase solution (e.g., 2-5 ng/µL in kinase buffer). Include "no enzyme" wells for background correction.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. Causality Note: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibitor potency.

    • Incubate for 60 minutes at room temperature. The incubation time may need optimization depending on the kinase's activity.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background signal (from "no enzyme" wells).

    • Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% kinase activity and a high-concentration inhibitor control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[13]

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Pyrrole-001Kinase A50
Pyrrole-002Kinase A15
Pyrrole-003Kinase A250
Staurosporine (Control)Kinase A5

Section 3: Cellular Evaluation of Inhibitors

Demonstrating potency in a biochemical assay is a critical first step, but it does not guarantee efficacy in a biological system.[15] Cellular assays are essential to assess a compound's ability to cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations (~1-10 mM), and exert a functional effect.[1][16]

Protocol 3.1: Cell Viability Assay (CellTiter-Glo®)

For kinases involved in cell proliferation and survival, a common functional readout is a change in cell viability.[17] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies the number of viable cells based on the amount of ATP present, which is an indicator of metabolic activity.[18][19]

Step-by-Step Procedure:

  • Cell Plating: Seed cancer cells in a white, clear-bottom 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the concentration of inhibitor that causes a 50% reduction in cell viability (GI₅₀) by plotting the data similarly to the biochemical IC₅₀ analysis.

Protocol 3.2: Intracellular Target Engagement (NanoBRET™)

To confirm that the observed cellular effect is due to the inhibitor binding to its intended target, a target engagement assay is crucial.[20] The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a specific kinase target within living cells.[21] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site.[20][21]

Signaling Pathway and Inhibition Context

cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates Kinase_A Kinase A RTK->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Phosphorylates Response Cell Proliferation, Survival TF->Response Inhibitor Pyrrole-based Inhibitor Inhibitor->Kinase_A Inhibits

Caption: Inhibition of a signaling cascade by a pyrrole-based inhibitor.

Step-by-Step Procedure:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Setup:

    • Harvest and resuspend the transfected cells in Opti-MEM®.

    • In a white 96-well plate, add the test compound at various concentrations.

    • Add the NanoBRET™ Tracer (at a pre-optimized concentration) to all wells.

    • Add the cell suspension to all wells to initiate the assay.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 2 hours.

  • Detection:

    • Add Nano-Glo® Substrate/Inhibitor solution to all wells.

    • Read the plate immediately on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emission simultaneously.

  • Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the inhibitor concentration to determine the IC₅₀ for target engagement in live cells. This provides a direct measure of the compound's apparent cellular affinity.[21]

Conclusion

The 1-methyl-2,5-diaminopyrrole scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. By employing a systematic workflow that integrates robust biochemical and cellular assays, researchers can efficiently identify potent and cell-active lead compounds. The protocols detailed herein provide a comprehensive framework for synthesizing, screening, and validating inhibitors based on this privileged scaffold, ultimately accelerating the journey from chemical concept to potential therapeutic candidate.

References

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved February 26, 2026, from [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 26, 2026, from [Link]

  • Wells, C. I., et al. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Endocrinology. [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved February 26, 2026, from [Link]

  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Martin, N., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • Mir, R. H., et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Anticancer Agents in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved February 26, 2026, from [Link]

  • Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. [Link]

  • Wang, Y., et al. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • Aslantürk, A. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Mir, R. H., et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Bentham Science. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved February 26, 2026, from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved February 26, 2026, from [Link]

  • Harris, L. A., et al. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol. [Link]

  • Sharma, A., et al. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

  • ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Retrieved February 26, 2026, from [Link]

  • Kenefick, K. (2018, April 18). Kinase Inhibitors as Therapeutics: A Review. Promega Connections. [Link]

  • Kumar, A., et al. (2005). Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. Bioorganic & Medicinal Chemistry. [Link]

  • MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved February 26, 2026, from [Link]

  • Vasta, J. D., et al. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Publishing. [Link]

  • ResearchGate. (2025, August 6). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Retrieved February 26, 2026, from [Link]

  • MDPI. (2022, April 30). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved February 26, 2026, from [Link]

  • Kumar, D., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie. [Link]

  • Patel, S., et al. (2013). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Molecular Cancer Therapeutics. [Link]

  • ResearchGate. (2025, August 6). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Retrieved February 26, 2026, from [Link]

  • MDPI. (2025, May 17). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Retrieved February 26, 2026, from [Link]

  • Cameron, M. D., et al. (n.d.). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [Link]

  • Chen, Y., et al. (2025, April 10). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Translational Medicine. [Link]

  • ResearchGate. (2025, August 7). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Retrieved February 26, 2026, from [Link]

Sources

Method

Application Note: Optimized Reaction Conditions for N-Acylation of Pyrrole-2,5-diamines

This Application Note provides a comprehensive technical guide for the N-acylation of pyrrole-2,5-diamines . It focuses on the most chemically stable and industrially relevant class of these compounds: 2,5-diamino-3,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the N-acylation of pyrrole-2,5-diamines . It focuses on the most chemically stable and industrially relevant class of these compounds: 2,5-diamino-3,4-dicyanopyrroles .[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

Pyrrole-2,5-diamines are critical scaffolds in the synthesis of high-performance pigments (e.g., phthalocyanine precursors), fluorescent dyes, and bioactive heterocyclic compounds.[1] However, the "naked" pyrrole-2,5-diamine is electronically unstable and prone to oxidative polymerization.[1] Consequently, this guide focuses on the 2,5-diamino-3,4-dicyanopyrrole derivative, where the electron-withdrawing nitrile groups at positions 3 and 4 stabilize the ring but significantly reduce the nucleophilicity of the exocyclic amines.[1]

The Challenge: The primary synthetic challenge is overcoming the reduced nucleophilicity of the amino groups caused by the "push-pull" conjugation with the nitrile groups.[1] Standard acylation conditions often fail or result in low yields. Successful protocols require activated acylating agents, nucleophilic catalysts, or elevated temperatures.

Mechanistic Insight & Strategy

The acylation of 2,5-diamino-3,4-dicyanopyrrole involves the nucleophilic attack of the exocyclic amine nitrogen onto the carbonyl carbon of the acylating agent.[1]

Reaction Pathway Analysis[1][3]
  • Activation: The acylating agent (Acid Chloride or Anhydride) is often activated by a nucleophilic base (e.g., Pyridine or DMAP) to form a reactive

    
    -acylpyridinium intermediate.[1]
    
  • Nucleophilic Attack: The pyrrole amine attacks the intermediate. Due to the electron-withdrawing CN groups, this step is rate-determining.[1]

  • Elimination: The leaving group (Cl⁻ or carboxylate) is eliminated, and the base removes a proton to restore aromaticity/neutrality.

Critical Decision Matrix (DOT Diagram)[1]

AcylationStrategy Start Substrate: 2,5-Diamino-3,4-dicyanopyrrole Decision Select Acyl Source Start->Decision PathA Acid Chlorides (R-COCl) Decision->PathA High Reactivity Needed PathB Acid Anhydrides (R-CO)2O Decision->PathB Stable/Cheap Reagents CondA Condition A: Solvent: Pyridine (or DMF/TEA) Temp: 0°C to 60°C Catalyst: DMAP (Optional) PathA->CondA CondB Condition B: Solvent: Neat Anhydride or AcOH Temp: Reflux (100-140°C) Catalyst: H2SO4 (Trace) PathB->CondB Outcome Target: N,N'-Diacyl-2,5-diamino-3,4-dicyanopyrrole CondA->Outcome CondB->Outcome

Figure 1: Decision tree for selecting reaction conditions based on acylating agent reactivity.

Experimental Protocols

Method A: Acylation using Acid Chlorides (Standard Protocol)

Best for: Aromatic acyl groups, complex R-groups, or temperature-sensitive substrates.[1]

Reagents:

  • Substrate: 2,5-Diamino-3,4-dicyanopyrrole (1.0 equiv)[1]

  • Acylating Agent: Benzoyl chloride, Acetyl chloride, etc. (2.2 – 3.0 equiv)[1]

  • Solvent/Base: Anhydrous Pyridine (10-20 volumes)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) [Optional, for sluggish reactions]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Suspend the diamine substrate in anhydrous pyridine. Note: The starting material may not fully dissolve initially.

  • Addition: Cool the mixture to 0°C in an ice bath. Add the Acid Chloride dropwise via syringe to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM).[1] If starting material persists after 4 hours, heat to 50–60°C.

  • Workup: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate, wash extensively with water (to remove pyridine salts) and then cold methanol.

  • Purification: Recrystallize from DMF/Ethanol or purify via column chromatography if necessary.

Method B: Acylation using Acid Anhydrides (Forcing Protocol)

Best for: Acetylation (Acetyl groups) and stable aliphatic chains.[1]

Reagents:

  • Substrate: 2,5-Diamino-3,4-dicyanopyrrole (1.0 equiv)[1]

  • Reagent/Solvent: Acetic Anhydride (Excess, 10-20 volumes)

  • Catalyst: Glacial Acetic Acid (Co-solvent) or conc.[1] H₂SO₄ (1-2 drops)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Mixing: Combine the diamine substrate and Acetic Anhydride. Add Glacial Acetic Acid (1:1 ratio) if solubility is poor.[1]

  • Reaction: Heat the mixture to reflux (approx. 120–140°C) for 2–6 hours.

    • Visual Cue: The suspension often clears as the acylated product forms and dissolves (or forms a distinct new precipitate).[1]

  • Cooling: Allow the mixture to cool to room temperature.

  • Precipitation: If crystals do not form upon cooling, pour the mixture into crushed ice to hydrolyze excess anhydride and precipitate the product.

  • Isolation: Filter the solid and wash with water until the filtrate is neutral pH.

Data Summary & Optimization Parameters

Table 1: Solvent and Base Compatibility

ParameterRecommendedAlternativeAvoidReason
Solvent PyridineDMF, DMAc, NMPAlcohols, WaterPyridine acts as both solvent and catalyst.[1]
Base PyridineTriethylamine (TEA), DIPEANaOH, KOHStrong inorganic bases may hydrolyze the nitrile groups.
Temperature 25°C - 60°C0°C (Initial addition)>150°CHigh temp promotes polymerization or nitrile hydrolysis.[1]

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / No Reaction Low nucleophilicity of amineAdd DMAP (10 mol%); Increase Temp to 80°C; Use Method B (Reflux).
Mono-acylation only Steric hindrance or insufficient reagentIncrease Acyl Chloride to 4.0 equiv; Extend reaction time.
Dark/Black Tar Oxidative decompositionEnsure strict N₂ atmosphere; Degas solvents; Lower temperature.[1]
Product Oiling Out Impurities or solvent trappingTriturate with diethyl ether or hexane; Recrystallize from DMF/Water.

References

  • Synthesis of 2,5-diamino-3,4-dicyanopyrrole derivatives

    • Cairns, T. L., et al. "Cyanocarbon Chemistry.[1] II. Tetracyanoethylene."[1] Journal of the American Chemical Society, vol. 80, no. 11, 1958, pp. 2775–2778.

    • [1]

  • Acylation of electron-deficient amines (General Protocols)

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1] John Wiley & Sons. (Standard reference for amide formation conditions).

  • Application in Porphyrazine Synthesis (Context for Acylation)

    • Makarov, S. G., et al.[2] "Synthesis and spectral properties of porphyrazines with bulky substituents." Journal of Porphyrins and Phthalocyanines, vol. 08, 2004.

  • Analogous Thiophene Chemistry (Validation of Conditions)

    • Middleton, W. J., et al.[2] "Cyanocarbon Chemistry.[1] V. Cyanocarbon Acids and their Derivatives."[1][2] Journal of the American Chemical Society, vol. 80, no. 11, 1958. (Describes acylation of the isostructural 2,5-diaminothiophene).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification & Handling of Unstable Diaminopyrrole Intermediates

Ticket ID: DP-INT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Prevention of oxidative degradation and polymerization during isolation. Executive Summary Diamino...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DP-INT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Prevention of oxidative degradation and polymerization during isolation.

Executive Summary

Diaminopyrroles (specifically 3,4-diaminopyrroles) are among the most notoriously unstable heterocyclic intermediates. Their electron-rich aromatic system, combined with dual amino-group donation, creates a molecule with a remarkably low oxidation potential.

The Core Problem: These compounds suffer from two distinct degradation pathways:

  • Oxidative Polymerization: Exposure to atmospheric oxygen creates radical cations, leading to rapid formation of dark "tars" (polypyrroles/quinone-imines).

  • Acid-Catalyzed Decomposition: Standard silica gel is slightly acidic (

    
    ), which protonates the pyrrole ring (typically at C2/C5), destroying aromaticity and triggering polymerization.
    

This guide provides the protocols to bypass these failure modes.

Part 1: Stability Diagnostics (FAQ)

Q: My product turned from pale yellow to black within minutes of filtering. Did I lose it?

A: Not necessarily, but you are witnessing rapid surface oxidation. The "black tar" is often a thin layer of oxidized polymer coating the bulk material.

  • Diagnosis: Take a small aliquot of the black solid and attempt to dissolve it in degassed DMSO-d6 or Methanol-d4. If the solution is amber/yellow and NMR shows sharp peaks, your bulk material is intact.

  • Corrective Action: Do not filter to dryness in air. Keep the filter cake wet with solvent or blanket strictly with Argon/Nitrogen during filtration.

Q: The compound vanished on the silica column. I see a black band at the top.

A: You likely used untreated silica gel. The acidic silanol groups (


) acted as a catalyst for decomposition. The black band is polymerized pyrrole.
  • Solution: You must use Deactivated Silica (Protocol A below) or Basic Alumina .

Q: Can I store the free base overnight?

A: No. Even at -20°C, the free base is prone to autoxidation.

  • Rule of Thumb: If you cannot use the intermediate immediately (telescoping), you must convert it to a stable salt (Protocol B) or store it as a dilute solution in degassed solvent at -78°C.

Part 2: Purification Protocols

Protocol A: Deactivated Silica Gel Chromatography

Standard silica destroys these compounds. This protocol masks acidic sites.

Reagents:

  • Silica Gel 60 (230–400 mesh)

  • Triethylamine (TEA) or

    
    
    
    
    
    in MeOH
  • Eluent: Hexanes/Ethyl Acetate (degassed)[1]

Step-by-Step:

  • Slurry Preparation: Suspend the silica gel in the mobile phase (e.g., Hexanes) containing 1–3% Triethylamine (TEA) .

  • Column Packing: Pour the slurry and flush with at least 2 column volumes of the TEA-doped solvent. This neutralizes acidic silanols.

  • Loading: Dissolve your crude amine in a minimum amount of mobile phase containing 1% TEA. Do not use pure DCM, as it can be slightly acidic due to decomposition.

  • Elution: Run the column using the mobile phase + 1% TEA.

  • Workup: Evaporate fractions immediately at low temperature (< 30°C).

Comparison of Stationary Phases:

Stationary PhaseSuitabilityNotes
Standard Silica 🔴 Critical Failure Causes acid-catalyzed polymerization.
TEA-Deactivated Silica 🟡 Acceptable Requires careful preparation; cheap.
Basic Alumina (Activity III) 🟢 Recommended Non-acidic; less resolution but safer for product.
Amine-Functionalized Silica 🟢 Best in Class (e.g., Biotage KP-NH).[2] Zero acidity, no TEA additive needed.
Protocol B: Stabilization via Salt Formation (The "Crash Out")

Isolating the free base is a risk.[3] Protonating the amines pulls electron density, significantly increasing stability.

Target Salts: Dihydrochloride (


) or Ditosylate (

).

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in degassed anhydrous Diethyl Ether or Dioxane.

  • Filtration: Filter quickly through Celite under inert gas to remove inorganic catalysts (Pd/C or Sn residues).

  • Acidification:

    • For HCl Salt: Add

      
       in Dioxane dropwise at 0°C.
      
    • For Tosylate: Add a solution of p-Toluenesulfonic acid (2.1 eq) in minimal ethanol/ether.

  • Precipitation: The salt should precipitate immediately as a beige/white solid.

  • Isolation: Filter under Argon. Wash with anhydrous ether.

  • Storage: These salts can typically be stored at -20°C for months.

Part 3: Workflow Decision Logic

The following diagram illustrates the decision-making process for handling these intermediates based on their physical state and downstream application.

PurificationStrategy Start Crude Diaminopyrrole Reaction Mixture CheckState Is the product Solid or Oil? Start->CheckState Telescope STRATEGY 1: TELESCOPING (Recommended) CheckState->Telescope If solution/unstable Isolate STRATEGY 2: ISOLATION CheckState->Isolate If isolation required NextStep Next Reaction (In Situ) Telescope->NextStep Add electrophile immediately SaltForm Salt Formation (HCl or TsOH) Isolate->SaltForm Preferred Method Chromatography Chromatography (Deactivated Silica) Isolate->Chromatography If purity critical Degradation Oxidative Polymerization (Black Tar) Isolate->Degradation Air Exposure (>15 mins) Storage Long-term Storage (-20°C under Ar) SaltForm->Storage Chromatography->NextStep Use immediately Chromatography->Degradation Acidic Silica (No TEA)

Figure 1: Decision tree for the processing of unstable aminopyrrole intermediates. Green paths indicate highest stability success rates.

Part 4: References & Validated Resources

  • Handling Air-Sensitive Amines & Silica Deactivation

    • Source: BenchChem Technical Support[4]

    • Context: Protocols for treating silica with triethylamine to prevent streaking and degradation of acid-sensitive amines.[5]

    • Link:5

  • Amine-Functionalized Silica (KP-NH)

    • Source: Biotage Technical Notes

    • Context: Explanation of using amine-modified stationary phases to eliminate silanol interactions, avoiding the need for mobile phase modifiers.

    • Link:2

  • Stability of Diamino-Heterocycles (Salt vs. Free Base)

    • Source: National Institutes of Health (PubMed)

    • Context: Comparative stability studies showing that salt forms (HCl) are significantly more resistant to oxidative stress than molecular free bases.

    • Link:6

  • General Handling of Air-Sensitive Reagents

    • Source: Sigma-Aldrich / Merck Technical Bulletin AL-134

    • Context: The industry-standard guide for syringe transfer and inert atmosphere handling, essential for preventing the initial oxidation of pyrroles.

    • Link:7[7]

Sources

Optimization

Technical Support Center: Purification of 1-Methyl-1H-pyrrole-2,5-diamine

Introduction: The "Black Tar" Problem If you have opened a commercial bottle of 1-Methyl-1H-pyrrole-2,5-diamine (or its hydrochloride salt) and found a dark brown or black solid instead of the expected off-white/tan powd...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Tar" Problem

If you have opened a commercial bottle of 1-Methyl-1H-pyrrole-2,5-diamine (or its hydrochloride salt) and found a dark brown or black solid instead of the expected off-white/tan powder, you are encountering oxidative polymerization .[1]

The Science of the Problem: Pyrroles are electron-rich heteroaromatics.[1] Adding two amino groups at the 2,5-positions creates a "push-push" electronic system, making the ring exceptionally prone to oxidation.[1]

  • Oxidation: Air exposure converts the diamine into quinone imines (highly colored).[1]

  • Polymerization: These intermediates undergo radical coupling to form polypyrrole-like oligomers (the "tar").[1]

  • Acid Sensitivity: If you are working with the free base, contact with acidic silica gel or even atmospheric CO2 can trigger decomposition.[1]

Scope of this Guide: This document provides protocols to "rescue" oxidized commercial samples. We prioritize methods that minimize thermal stress and acidic exposure.[1]

Diagnostic Triage: Do You Need to Purify?

Before beginning, assess the material state.[1] Commercial vendors typically supply this compound as a Dihydrochloride Salt (2HCl) to improve stability.[1]

Visual IndicatorEstimated PurityRecommended Action
Off-White / Tan >98%Use immediately. Store under Argon at -20°C.
Orange / Reddish 90-95%Usable for crude reactions; Recrystallize for kinetics/analytical work.[1]
Dark Brown / Black <85%CRITICAL: Purification required.[1] Impurities will trap radicals and poison catalysts.[1]
Sticky Tar / Goo <50%Discard. Recovery yield will be negligible.[1]

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the correct purification method based on your material's form and your laboratory capabilities.

PurificationLogic Start Start: Identify Material Form IsSalt Is it a Salt? (e.g., .2HCl) Start->IsSalt IsFreeBase Is it a Free Base? Start->IsFreeBase Recryst Protocol A: Recrystallization (High Yield, Scalable) IsSalt->Recryst Preferred Sublimation Protocol B: Vacuum Sublimation (Highest Purity, Small Scale) IsFreeBase->Sublimation Preferred Chromatography Protocol C: Basic Alumina Column (Only if A/B fail) IsFreeBase->Chromatography If non-volatile FreeBaseConv Anaerobic Neutralization Recryst->FreeBaseConv Need Free Base?

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the chemical form of the starting material.

Technical Protocols

Protocol A: Recrystallization (For Dihydrochloride Salts)

Best for: Commercial samples labeled as .2HCl.[1] Removes oxidative oligomers.[1]

Theory: The salt is soluble in methanol (MeOH) but insoluble in diethyl ether (Et2O).[1] Oxidative impurities are often less polar (soluble in ether) or polymeric (insoluble in methanol).[1]

Reagents:

  • Degassed Methanol (MeOH)[1]

  • Degassed Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE)[1]

  • Argon/Nitrogen line[1]

Step-by-Step:

  • Dissolution: Place the dark solid in a round-bottom flask under inert atmosphere. Add the minimum amount of warm (40°C) degassed MeOH to dissolve the solid.[1]

    • Note: If black particles remain undissolved, filter rapidly through a Schlenk frit or Celite under Argon.[1]

  • Precipitation: Cool the solution to room temperature. Slowly add degassed Et2O (approx. 3:1 ratio of Ether:MeOH) while stirring. A tan/white precipitate should form.[1]

  • Crystallization: Place the flask in a -20°C freezer for 4-12 hours to maximize yield.

  • Collection: Filter under inert gas (Schlenk filtration). Do not use vacuum filtration in air , as the damp cake will oxidize instantly.[1]

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

Protocol B: Vacuum Sublimation (For Free Base)

Best for: Generating ultra-pure material for device physics or sensitive catalysis.[1]

Theory: 1-Methyl-1H-pyrrole-2,5-diamine (free base) has a moderate vapor pressure.[1] Sublimation separates the volatile monomer from the non-volatile "tar" oligomers.[1]

Parameters:

  • Vacuum: < 0.05 mmHg (High vacuum essential).[1]

  • Temperature: 60°C - 90°C (Oil bath). Do not overheat, or it will decompose.[1]

  • Cold Finger: -78°C (Dry ice/Acetone) or 0°C (Ice water), depending on volatility.[1]

Step-by-Step:

  • Load the crude black material into the bottom of the sublimer.[1]

  • Apply vacuum before heating to remove volatile solvents/moisture.[1]

  • Slowly ramp temperature to 60°C.

  • Observe the cold finger.[1] White/yellow crystals should form.[1] If the residue turns to black charcoal, the temperature is too high.[1]

  • Harvest: Fill the sublimer with Argon before removing the cold finger. Scrape crystals directly into a glovebox or storage vial.

Protocol C: Neutralization (Salt to Free Base)

Required if you have the stable salt but need the reactive amine.[1]

Warning: Perform this strictly under Argon.

  • Dissolve the purified salt (from Protocol A) in degassed water (minimal volume).

  • Add degassed 10% NaOH solution dropwise at 0°C until pH ~10.

  • Extract immediately with degassed Dichloromethane (DCM) (3x).[1]

  • Dry organic layer over anhydrous Na2SO4 (under Argon).

  • Concentrate in vacuo (keep temperature < 30°C). Use immediately.

Troubleshooting & FAQs

Q: Can I use Silica Gel Chromatography? A: NO. Standard silica gel is slightly acidic (pH 6-6.5).[1] Electron-rich pyrroles are "acid-sensitive," meaning they undergo electrophilic aromatic substitution with themselves (polymerization) in acidic environments.[1]

  • Alternative: If you must use chromatography, use Basic Alumina (Activity Grade III) or silica pre-treated with 2% Triethylamine to deactivate acidic sites [1].[1]

Q: My product turned purple during filtration. Why? A: This is the "Wurster's Blue" effect analogous to phenylenediamines.[1] You exposed the damp filter cake to oxygen.[1] The purple color indicates the formation of the radical cation.[1]

  • Fix: You must use Schlenk line techniques or a glovebox.[1] Once dry, the salt is more stable, but the wet cake is highly reactive.[1]

Q: The commercial bottle says "97%," but NMR shows <80%. A: Commercial purity is often determined by elemental analysis or titration at the time of manufacture.[1] Pyrrole diamines degrade over time even in sealed bottles due to trace oxygen trapped in the headspace or slow thermal decomposition.[1] Always re-purify if the bottle is >6 months old.[1]

Q: What are the specific impurities? A:

  • Oligomers: Linked pyrrole units (non-volatile, dark).[1]

  • Succinimide derivatives: Over-oxidation products (if water was present).[1]

  • Azo compounds: Formed via coupling of the amine groups.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of unstable aromatic amines and pyrroles). [1]

  • Jiao, L., & Bach, T. (2014).[1][2] Regioselective Direct C-H Alkylation of NH-Pyrroles and Furans.[1] Synthesis, 46(01), 35-41.[1] (Discusses stability and handling of electron-rich pyrroles). [1]

  • Schofield, K. (1967).[1] Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.[1] (Foundational text on the oxidation mechanisms of pyrrole derivatives).

Sources

Troubleshooting

Optimizing reaction pH for 1-methyl-2,5-diaminopyrrole coupling

This technical guide addresses the optimization of reaction pH for 1-methyl-2,5-diaminopyrrole , a highly electron-rich heterocyclic primary intermediate used in oxidative coupling (dye synthesis) and conductive polymer...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction pH for 1-methyl-2,5-diaminopyrrole , a highly electron-rich heterocyclic primary intermediate used in oxidative coupling (dye synthesis) and conductive polymer applications.[1]

Topic: Optimizing Reaction pH for Oxidative Coupling

Executive Summary: The pH Paradox

The coupling of 1-methyl-2,5-diaminopyrrole presents a unique challenge compared to standard benzene-based intermediates (like p-phenylenediamine, PPD).[1]

  • The Challenge: The pyrrole ring is significantly more electron-rich than a benzene ring. This lowers the oxidation potential, making the molecule prone to rapid self-polymerization (forming "pyrrole blacks" or tars) before it can couple with your target molecule.[1]

  • The Critical Variable: pH .

    • High pH (>9.5): Activates phenolic couplers but accelerates oxidative destruction of the pyrrole core.

    • Low pH (<6.0): Stabilizes the diamine but deactivates the couplers and promotes acid-catalyzed homopolymerization.

  • The Solution: Unlike standard hair dye or pigment protocols (pH 10+), this molecule requires a Buffered "Goldilocks" Zone (pH 7.8 – 8.5) to favor cross-coupling over self-polymerization.[1]

Module 1: Mechanism & pH Control

The Kinetic Competition

Your reaction is a race between two pathways. You must use pH to rig the race in favor of Pathway A (Coupling).

  • Pathway A (Desired): Oxidation to Quinonediimine (QDI)

    
     Attack by Coupler 
    
    
    
    Stable Dye.
  • Pathway B (Parasitic): Radical Cation Formation

    
     Radical-Radical Coupling 
    
    
    
    Polypyrrole (Black Precipitate).
Visualizing the Pathway (DOT Diagram)

ReactionPathways cluster_pH pH Influence Start 1-Methyl-2,5-Diaminopyrrole (Precursor) Oxidation Oxidation Step (H2O2 / O2) Start->Oxidation QDI Quinonediimine (QDI) Intermediate Oxidation->QDI PathA Pathway A: Cross-Coupling (Dominant at pH 7.8-8.5) QDI->PathA + Ionized Coupler PathB Pathway B: Self-Polymerization (Dominant at pH <6 or >10) QDI->PathB Uncontrolled Radical Coupler Coupler (e.g., Resorcinol) Coupler->PathA FinalDye Target Chromophore (Dye/Pigment) PathA->FinalDye Tar Polypyrrole Tar (Black Precipitate) PathB->Tar

Caption: Kinetic competition between desired cross-coupling (Pathway A) and parasitic self-polymerization (Pathway B), modulated by pH.[1]

Module 2: Optimized Protocol (Step-by-Step)

Standard Operating Procedure (SOP-882): Buffered Coupling

Preparation of the "Stable" Stock
  • Issue: The free base oxidizes in air within minutes.

  • Requirement: Always store and weigh as the Dihydrochloride Salt (2HCl) .

  • Step: Dissolve 1-methyl-2,5-diaminopyrrole·2HCl in deoxygenated water (sparged with N2 for 10 mins).

The Buffer System (Critical)

Do not use simple Ammonia or MEA (Monoethanolamine) titration. You must use a high-capacity buffer to prevent pH drift.[1]

Buffer SystemTarget pHApplicationNotes
Phosphate (0.1M) 7.2 – 7.8High-Stability CouplingBest for slow couplers; prevents tar.[1]
Bicarbonate/Carbonate 8.0 – 9.0Standard CouplingGood compromise for phenolic couplers.
Ammonia/Ammonium Cl 9.5+NOT RECOMMENDED Causes rapid degradation of pyrrole ring.
The Reaction Workflow
  • Dissolve Coupler: Dissolve your coupler (e.g., Resorcinol, m-Aminophenol) in the Buffer Solution.[1]

  • Add Precursor: Add the 1-methyl-2,5-diaminopyrrole·2HCl stock to the buffered coupler solution.

    • Note: The pH will drop slightly due to the HCl salt. Readjust pH with dilute NaOH dropwise to target (e.g., pH 8.0).

  • Initiate Oxidation: Add Oxidant (H2O2, 1.0 eq) slowly.

    • Observation: Color develops immediately.[2] If it turns black instantly, your pH is too low (acid polymerization) or oxidant concentration is too high.[1]

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turns into a black sludge instead of a blue/violet dye. Why?

Diagnosis: Uncontrolled Self-Polymerization (Polypyrrole formation). Root Cause: [1]

  • pH too low (< 6.0): At acidic pH, the oxidation potential of pyrrole drops, and acid-catalyzed radical coupling dominates.[1]

  • Oxidant Excess: Adding all H2O2 at once generates a high concentration of radical cations which prefer to react with each other rather than the coupler. Fix:

  • Raise pH to 8.0 using a Bicarbonate buffer.

  • Add H2O2 dropwise over 20 minutes.

  • Increase the molar ratio of Coupler:Diamine to 1.1 : 1 to "trap" the reactive intermediate.

Q2: I am using standard hair dye conditions (Ammonia, pH 10.5), but the yield is very low.

Diagnosis: Ring Degradation. Root Cause: 1-methyl-2,5-diaminopyrrole is not PPD.[1] At pH > 10, the electron-rich pyrrole ring becomes susceptible to oxidative ring-opening and hydrolysis, destroying the chromophore.[1] Fix: Switch to Monoethanolamine (MEA) / Phosphate buffer at pH 8.5 . This is sufficient to ionize most phenolic couplers without destroying the pyrrole.

Q3: The color is shifting (e.g., Blue Red) over time.

Diagnosis: pH Drift. Root Cause: The coupling reaction releases protons (H+). ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">



If your buffer capacity is low, the pH drops. As pH drops, the reaction mechanism shifts, potentially favoring different regiochemistry or side-reactions.[1]
Fix:  Increase buffer concentration from 0.05M to 0.2M .
Decision Tree: Troubleshooting Flow

Troubleshooting Start Problem Identified Precipitate Black Precipitate / Tar Start->Precipitate LowColor Weak / No Color Start->LowColor WrongColor Wrong Color / Shift Start->WrongColor CheckpH1 Check pH Precipitate->CheckpH1 CheckCoupler Is Coupler Soluble? LowColor->CheckCoupler CheckDrift Did pH drop > 0.5 units? WrongColor->CheckDrift Acidic pH < 7 CheckpH1->Acidic Yes Oxidant pH is OK (8-9) CheckpH1->Oxidant No FixAcid Fix: Increase pH to 8.0 Use Bicarbonate Acidic->FixAcid FixOxidant Fix: Reduce Oxidant Rate Add dropwise Oxidant->FixOxidant Insoluble No (Precipitated) CheckCoupler->Insoluble FixSol Fix: Add Co-solvent (Isopropanol/Glycol) Insoluble->FixSol FixBuffer Fix: Increase Buffer Conc. (0.2M Phosphate) CheckDrift->FixBuffer Yes

Caption: Diagnostic flowchart for resolving common reaction failures.

References

  • Corbett, J. F. (1969). "The Chemistry of Hair-Dye Coloring." Journal of the Society of Cosmetic Chemists, 20, 253-271.[1] (Foundational mechanism of diamine-coupler oxidative coupling).[1]

  • European Commission, SCCS. (2012). Opinion on Toluene-2,5-diamine. SCCS/1479/12. Link (Establishes the pKa and stability baselines for 2,5-diamines).

  • Wallace, G. G., et al. (2009).[1] Conductive Electroactive Polymers: Intelligent Polymer Systems. CRC Press. (Details the acid-catalyzed polymerization mechanism of pyrroles).

  • Sigma-Aldrich/Merck. Product Specification: 1-Methylpyrrole.[1] Link (Reference for handling electron-rich pyrrole derivatives).[1]

  • PubChem. Compound Summary: 2,5-Diaminotoluene.[1][3] Link (Analogous structure for reactivity comparison).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 1-Methyl-1H-pyrrole-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals Predicted ¹H NMR Spectrum of 1-Methyl-1H-pyrrole-2,5-diamine The structure of 1-Methyl-1H-pyrrole-2,5-diamine dictates a ¹H NMR spectrum with distinct signa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectrum of 1-Methyl-1H-pyrrole-2,5-diamine

The structure of 1-Methyl-1H-pyrrole-2,5-diamine dictates a ¹H NMR spectrum with distinct signals corresponding to the N-methyl protons, the two amine protons at positions 2 and 5, and the two vinyl protons on the pyrrole ring. The symmetry of the molecule simplifies the spectrum, with the two amine groups and the two vinyl protons being chemically equivalent.

The predicted chemical shifts are based on the electronic effects of the substituents on the pyrrole ring. The amino groups are strong electron-donating groups, which increase the electron density on the pyrrole ring, particularly at the C3 and C4 positions. This increased shielding will shift the signal of the vinyl protons upfield (to a lower ppm value) compared to unsubstituted pyrrole. The N-methyl group, being directly attached to the nitrogen atom of the pyrrole ring, will also experience a specific chemical environment.

Here is a detailed prediction of the ¹H NMR spectrum:

  • N-CH₃ Protons: The three protons of the N-methyl group are expected to appear as a sharp singlet. The chemical shift will be influenced by the aromatic ring current and the nitrogen atom. A predicted range for this signal is approximately 3.5 - 3.7 ppm .

  • NH₂ Protons: The four protons of the two amino groups are expected to appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of amine protons can be highly variable depending on the solvent, concentration, and temperature, but a predicted range is between 3.0 and 5.0 ppm for aromatic amines[1].

  • Pyrrole Ring Protons (H3 & H4): The two equivalent protons on the pyrrole ring at positions 3 and 4 are expected to appear as a singlet. Due to the strong electron-donating effect of the two amino groups, these protons will be significantly shielded. Their predicted chemical shift is in the range of 5.5 - 6.0 ppm .

Comparative ¹H NMR Analysis: Highlighting Structural Nuances

To better understand the unique spectral features of 1-Methyl-1H-pyrrole-2,5-diamine, a comparison with other diamine compounds is instructive. We will consider aniline, a simple aromatic amine, and two isomers of phenylenediamine, as well as an N-alkylated derivative.

CompoundProtonsChemical Shift (ppm)MultiplicityIntegration
1-Methyl-1H-pyrrole-2,5-diamine (Predicted) N-CH₃~3.6Singlet3H
NH₂~3.0-5.0Broad Singlet4H
H3, H4~5.7Singlet2H
Aniline NH₂~3.7Broad Singlet2H
Aromatic H~6.6-7.2Multiplet5H
p-Phenylenediamine NH₂~3.4Broad Singlet4H
Aromatic H~6.6Singlet4H
N,N-Dimethyl-p-phenylenediamine N(CH₃)₂~2.8Singlet6H
NH₂~3.3Broad Singlet2H
Aromatic H~6.6-6.7Multiplet4H

Key Comparative Insights:

  • The predicted upfield shift of the pyrrole ring protons in 1-Methyl-1H-pyrrole-2,5-diamine (~5.7 ppm) compared to the aromatic protons of aniline and the phenylenediamines (~6.6-7.2 ppm) is a direct consequence of the strong electron-donating character of the two amino groups on the five-membered pyrrole ring.

  • The presence of a sharp singlet for the N-methyl group is a distinguishing feature of the target molecule compared to the unsubstituted aromatic amines.

  • The integration values provide a clear differentiation. For instance, the 3H integration of the N-methyl signal and the 4H integration of the two amine groups in the target compound are unique among the compared molecules.

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology that ensures reproducibility and reliability.

I. Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

  • Analyte Purity: Ensure the sample of 1-Methyl-1H-pyrrole-2,5-diamine is of high purity. Impurities will introduce extraneous signals, complicating spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Be aware that the chemical shifts of labile protons (like those in NH₂ groups) are solvent-dependent.

  • Concentration: For a standard ¹H NMR experiment, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.

II. NMR Spectrometer Setup and Data Acquisition

These steps are based on a standard 400 MHz NMR spectrometer.

  • Instrument Insertion: Carefully place the NMR tube into the spinner turbine and insert it into the NMR probe.

  • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent. This is essential for maintaining a stable magnetic field during the experiment.

  • Shimming: The magnetic field is then "shimmed" to optimize its homogeneity across the sample. Proper shimming is critical for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

    • Spectral Width: Set the spectral width to encompass the expected range of proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.

III. Data Processing and Analysis
  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The TMS signal is calibrated to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Data Interpretation and Troubleshooting

A systematic approach to interpreting the spectrum is crucial.

  • Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the protons.

  • Integration: The relative area under each peak corresponds to the ratio of the protons generating those signals.

  • Multiplicity: The splitting of a signal into multiple lines (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring non-equivalent protons. The "n+1 rule" is a useful guide, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the lines in a multiplet, measured in Hertz (Hz), provides information about the connectivity of the protons.

Common Troubleshooting Scenarios:

  • Broad Peaks: This can be due to poor shimming, the presence of paramagnetic impurities, or rapid chemical exchange (as seen with NH and OH protons). Re-shimming the instrument or ensuring sample purity can help. For exchangeable protons, adding a drop of D₂O to the NMR tube will cause the NH₂ signal to disappear, confirming its assignment.

  • Overlapping Peaks: If signals overlap, making interpretation difficult, trying a different deuterated solvent can often resolve the peaks.

  • Impurity Peaks: Unidentified peaks may arise from residual solvent from the synthesis or purification process, or from the NMR solvent itself.

Visualizing the NMR Analysis Workflow

The following diagram outlines the logical flow of the ¹H NMR analysis process for 1-Methyl-1H-pyrrole-2,5-diamine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of 1-Methyl-1H-pyrrole-2,5-diamine prep2 Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Filter into NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set acquisition parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 an1 Analyze Chemical Shifts proc3->an1 an2 Determine Integration an1->an2 an3 Analyze Multiplicity an2->an3 an4 Assign Peaks to Protons an3->an4 conclusion Structural Confirmation an4->conclusion

Caption: Workflow for the ¹H NMR analysis of 1-Methyl-1H-pyrrole-2,5-diamine.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • UCLA Chemistry and Biochemistry. NMR Sample Preparation. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 1-Methyl-1H-pyrrole-2,5-diamine from 1-methylpyrrole-2,5-dione

Introduction In the landscape of heterocyclic chemistry, subtle structural changes can lead to profound differences in chemical behavior and biological activity. This guide addresses a critical identification challenge f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of heterocyclic chemistry, subtle structural changes can lead to profound differences in chemical behavior and biological activity. This guide addresses a critical identification challenge for researchers and drug development professionals: distinguishing between 1-Methyl-1H-pyrrole-2,5-diamine and 1-methylpyrrole-2,5-dione. Though both share a 1-methylpyrrole core, the substitution of electron-donating diamine groups versus electron-withdrawing dione groups creates two molecules with diametrically opposed properties. The diamine is an electron-rich aromatic system poised for electrophilic substitution and acting as a hydrogen bond donor, while the dione is an electron-deficient Michael acceptor, prone to nucleophilic attack. Misidentification can lead to failed syntheses, misinterpreted biological data, and significant delays in research pipelines. This document provides a comprehensive, data-supported framework for unequivocally differentiating these two compounds using spectroscopic, analytical, and chemical methods.

Section 1: Core Structural and Physicochemical Comparison

The fundamental differences between the diamine and the dione begin with their atomic composition and structure, which in turn dictate their physical properties. The dione possesses two additional oxygen atoms and two fewer hydrogen atoms, resulting in a higher molecular weight and significantly different polarity.

Caption: Chemical structures of the electron-rich diamine and electron-poor dione.

The table below summarizes their key physicochemical properties. The significant difference in melting point and molecular weight provides a preliminary but crucial point of distinction.

Property1-Methyl-1H-pyrrole-2,5-diamine1-methylpyrrole-2,5-dioneCausality of Difference
Molecular Formula C₅H₉N₃C₅H₅NO₂Presence of amine (NH₂) vs. carbonyl (C=O) groups.
Molecular Weight 97.12 g/mol (calculated)[1]111.10 g/mol [2]Oxygen atoms in the dione are heavier than the N-H units they replace.
CAS Number 29212-51-9[1]930-88-1[2]Unique identifiers for distinct chemical substances.
Melting Point Data not available; predicted to be low93-98 °C[2]The planar, polar dione structure allows for strong intermolecular dipole-dipole interactions, leading to a higher melting point.
Polarity & Solubility Moderately polar; likely soluble in polar protic solvents.Highly polar; soluble in many organic solvents.The dione's two carbonyl groups create a significant molecular dipole. The diamine can act as a hydrogen bond donor and acceptor.

Section 2: The Spectroscopic Fingerprint: A Definitive Analysis

Spectroscopy offers the most reliable and non-destructive method for distinguishing these isomers. The diamine and dione exhibit profoundly different signatures in NMR, IR, and Mass Spectrometry due to their distinct functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the chemical environment of protons (¹H) and carbons (¹³C). The electron-donating amines shield the pyrrole ring protons, shifting them upfield (lower ppm), while the electron-withdrawing carbonyls deshield the vinyl protons, shifting them downfield (higher ppm). The most unambiguous distinction appears in the ¹³C NMR spectrum, with the presence or absence of carbonyl carbon signals.

Predicted and Known NMR Chemical Shifts (δ) in ppm

Nucleus1-Methyl-1H-pyrrole-2,5-diamine (Predicted in DMSO-d₆)1-methylpyrrole-2,5-dione (Known/Predicted in CDCl₃)Rationale for Distinction
¹H: Pyrrole/Vinyl ~5.5 - 6.0 (s, 2H)~6.7 (s, 2H)Strong deshielding by C=O groups in the dione shifts vinyl protons downfield.
¹H: N-CH₃ ~3.4 (s, 3H)~2.9 - 3.1 (s, 3H)The electronic environment around the nitrogen atom influences the methyl group's chemical shift.
¹H: Amine (-NH₂) ~4.5 - 5.5 (br s, 4H, D₂O exchangeable)N/AThe presence of broad, exchangeable amine protons is a definitive marker for the diamine.
¹³C: Pyrrole/Vinyl C ~95 - 105~134Significant deshielding of the sp² carbons by the adjacent carbonyls in the dione.
¹³C: Amine-C ~140 - 150N/ACarbons directly attached to the electron-donating amine groups.
¹³C: Carbonyl (C=O) N/A~170The presence of a signal in this downfield region is an unequivocal indicator of the dione structure.[3]
¹³C: N-CH₃ ~35~24The electronic nature of the pyrrole ring directly impacts the shielding of the N-methyl carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the diamine to observe NH protons, CDCl₃ for the dione) in a standard 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H NMR Acquisition: Acquire data using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.[4]

  • D₂O Exchange: For a suspected diamine sample, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the -NH₂ signals confirms their identity.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (1024 scans or more) is typically required to achieve a good signal-to-noise ratio.[4] The key is to set the spectral width to include the region up to ~200 ppm to ensure the carbonyl signals of the dione are observed.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The distinction here is stark and immediate: the dione is characterized by intense carbonyl (C=O) stretches, while the diamine is defined by N-H stretches.

Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode1-Methyl-1H-pyrrole-2,5-diamine (Predicted)1-methylpyrrole-2,5-dione (Typical)Diagnostic Importance
N-H Stretch 3300-3500 (two sharp bands)AbsentUnambiguous presence of primary amine groups in the diamine.
C-H Stretch (Aromatic/Vinyl) ~3100~3100Present in both, but not a primary distinguishing feature.
C=O Stretch Absent1700-1770 (very strong, sharp)The most powerful diagnostic peak. Its presence confirms the dione; its absence rules it out.[5]
N-H Bend ~1600-1650AbsentConfirms the presence of N-H bonds in the diamine.
C=C Stretch ~1550~1500Present in both, but the dione's C=C bond is part of a conjugated system, affecting its position.

Experimental Protocol: IR Analysis (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Examine the spectrum for the presence of a strong C=O stretch around 1700 cm⁻¹ (dione) or N-H stretches above 3300 cm⁻¹ (diamine).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight and fragmentation patterns. The primary differentiator is the molecular ion peak (M⁺), which directly reflects the difference in their molecular formulas.

Mass Spectrometry Data

Parameter1-Methyl-1H-pyrrole-2,5-diamine1-methylpyrrole-2,5-dioneDiagnostic Value
Molecular Ion (M⁺) m/z = 97.06m/z = 111.03A 14-unit mass difference is a definitive indicator.
Key Fragments (Predicted) Loss of -NH₂ (m/z = 81), loss of HCN (m/z = 70)Loss of CO (m/z = 83), retro-Diels-Alder fragments.Fragmentation patterns provide secondary confirmation of the functional groups present.

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.[6]

  • Analysis: Scan a mass range from m/z 40 to 400 to detect the molecular ion and key fragments.[6] The highest m/z value corresponding to the parent molecule should be carefully examined.

Section 3: Chemical Reactivity as a Confirmation Tool

Beyond spectroscopy, the opposing electronic nature of the two compounds can be exploited through simple chemical tests. The electron-rich diamine readily reacts with electrophiles, while the electron-poor dione reacts with nucleophiles.

Caption: Workflow for chemical differentiation of the diamine and dione.

Protocol: Nucleophilic Addition Test for the Dione

The dione, being a maleimide derivative, is an excellent Michael acceptor.

  • Setup: Dissolve ~10 mg of the unknown sample in 1 mL of ethanol in a test tube.

  • Reaction: Add 1.1 equivalents of a nucleophile, such as benzylamine or aniline.

  • Observation: Gently warm the mixture. The dione will readily react, often resulting in a color change or the formation of a new precipitate as the adduct is formed. The diamine will show no reaction under these conditions.

Protocol: Electrophilic Reactivity Test for the Diamine

The highly activated aromatic ring of the diamine will react with various electrophiles that leave the dione untouched.

  • Setup: Dissolve ~10 mg of the unknown sample in 1 mL of a suitable solvent like THF.

  • Reaction: Add a solution of an electrophile, such as a diazonium salt.

  • Observation: The electron-rich diamine will undergo electrophilic substitution (azo coupling), leading to the formation of a highly colored azo dye. The electron-deficient dione will not react.

Conclusion

The accurate identification of 1-Methyl-1H-pyrrole-2,5-diamine and 1-methylpyrrole-2,5-dione is not merely an academic exercise but a practical necessity in synthetic and medicinal chemistry. While basic physical properties like melting point can offer initial clues, a multi-faceted spectroscopic approach provides the highest degree of confidence. ¹³C NMR spectroscopy is the single most definitive technique , given the unambiguous carbonyl signal (~170 ppm) unique to the dione. This, combined with the clear N-H and C=O stretching bands in IR spectroscopy and the 14-unit mass difference in mass spectrometry, creates a self-validating system for identification. When necessary, simple chemical reactivity tests can provide further, conclusive evidence. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently distinguish between these two functionally distinct pyrrole derivatives, ensuring the integrity and success of their scientific endeavors.

References

  • ChemSynthesis. (2025). 1-methyl-1H-pyrrole-2,5-dione. Retrieved from ChemSynthesis. [Link]

  • PubChem. (2025). Ethenoxyethene;1-methylpyrrole-2,5-dione. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Ram, V. J., et al. (2005). Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 15(15), 3592-5. [Link]

  • Molecules. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from CIBTech. [Link]

  • PubChem. (2025). 1H-Pyrrole-2,5-diamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Oakwood Chemical. (n.d.). 1-Methyl-1H-pyrrole-2,5-dione. Retrieved from Oakwood Chemical. [Link]

  • Koca, et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 1-methyl-. NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from Cheméo. [Link]

  • The Good Scents Company. (n.d.). 1-methyl pyrrole. Retrieved from The Good Scents Company. [Link]

  • ResearchGate. (2015). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from ResearchGate. [Link]

  • Polymers (Basel). (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. [Link]

  • RSC Advances. (n.d.). A straightforward sequence to alkyl 1H-pyrrole-2,5-dicarboxylates starting from acylhydrazono esters and alkyl 2-aroyl-1-chlorocyclopropanecarboxylates. RSC Publishing. [Link]

  • ResearchGate. (2025). A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Retrieved from ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to Identifying Primary Amine Groups on a Pyrrole Ring via FTIR Spectroscopy

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. The pyrrole ring, a fundamental heterocyclic scaffold, and its derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. The pyrrole ring, a fundamental heterocyclic scaffold, and its derivatives are of significant interest due to their presence in numerous biologically active compounds. The introduction of a primary amine group onto this ring can drastically alter its chemical properties and biological activity. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for identifying such functional group additions. This guide provides an in-depth comparison and practical insights into the characteristic FTIR peaks of primary amine groups on a pyrrole ring, supported by experimental data and protocols.

The Vibrational Signature of a Primary Amine on a Pyrrole Ring

The presence of a primary amine (-NH₂) group on a pyrrole ring introduces new vibrational modes that are distinctly observable in an FTIR spectrum. These characteristic peaks arise from the stretching and bending of the N-H and C-N bonds. Understanding these signatures is key to confirming the successful synthesis of aminopyrrole derivatives.

The primary amine group is characterized by several key vibrational modes:

  • N-H Stretching Vibrations: A hallmark of a primary amine is the appearance of two distinct bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching of the two N-H bonds. The positions of these bands can be influenced by hydrogen bonding and the electronic environment of the pyrrole ring.

  • N-H Bending (Scissoring) Vibration: This in-plane bending of the H-N-H angle typically gives rise to a medium to strong absorption band in the 1650-1580 cm⁻¹ region.

  • C-N Stretching Vibration: The stretching of the carbon-nitrogen bond in aromatic amines is observed in the 1340-1250 cm⁻¹ range. The partial double bond character due to resonance with the aromatic pyrrole ring can shift this peak to a higher frequency compared to aliphatic amines.

  • N-H Wagging Vibration: This out-of-plane bending vibration is often broad and can be found in the 900-700 cm⁻¹ region.

Comparative Analysis: Pyrrole vs. Aminopyrrole Derivatives

To truly appreciate the diagnostic power of FTIR, a direct comparison with the spectrum of the parent pyrrole ring is essential. Pyrrole itself exhibits a characteristic N-H stretching vibration as a broad band around 3400-3200 cm⁻¹, but it lacks the distinct twin peaks of a primary amine.

Vibrational ModePyrrolePrimary Amine on Pyrrole RingKey Differentiating Feature
N-H Stretch Broad band, ~3400-3200 cm⁻¹[1]Two distinct bands: Asymmetric (~3500-3420 cm⁻¹) and Symmetric (~3420-3340 cm⁻¹)The presence of two well-resolved peaks is a definitive indicator of a primary amine.
N-H Bend (Scissoring) AbsentMedium to strong band, ~1650-1580 cm⁻¹A new, distinct peak appears in this region.
C-N Stretch ~1154 cm⁻¹ (ring C-N)[1]Strong band, ~1340-1250 cm⁻¹The C-N stretch of the exocyclic amine is typically stronger and at a higher wavenumber.
N-H Wag AbsentBroad band, ~900-700 cm⁻¹Appearance of a broad out-of-plane bending vibration.

Experimental Data for Substituted Aminopyrroles:

In practice, aminopyrroles are often synthesized with other substituents. This can lead to slight shifts in the characteristic peak positions. For instance, a study on the synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles reported the following IR data for a derivative:

  • N-H Stretching: 3471, 3356, 3240 cm⁻¹

  • C≡N Stretching: 2214, 2161 cm⁻¹

  • N-H Bending and C=C Stretching: 1640, 1585, 1572, 1550 cm⁻¹[2]

This data clearly shows the characteristic multiple N-H stretching bands, even in a complex molecule.

Experimental Protocol for FTIR Analysis of Aminopyrrole Derivatives

Obtaining a high-quality FTIR spectrum is crucial for accurate analysis. The KBr pellet method is a widely used and reliable technique for solid samples.

Step-by-Step Methodology: KBr Pellet Preparation

  • Sample and KBr Preparation:

    • Dry FTIR-grade potassium bromide (KBr) in an oven at ~105°C for at least one hour to remove any moisture.

    • Ensure your aminopyrrole sample is dry and in a powdered form.

  • Grinding and Mixing:

    • In an agate mortar and pestle, grind 1-2 mg of the aminopyrrole sample until it is a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently but thoroughly grind the sample and KBr together for 3-5 minutes to ensure a homogenous mixture.[3]

  • Pellet Pressing:

    • Carefully transfer the mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 1.5 tons) for a few minutes.[3]

    • The resulting pellet should be thin and transparent.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the spectrum of your sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis A Dry KBr and Sample B Grind Sample (1-2 mg) A->B C Mix with KBr (100-200 mg) B->C D Press into a transparent pellet C->D E Collect Background Spectrum D->E Place pellet in spectrometer F Acquire Sample Spectrum E->F G Data Processing and Interpretation F->G

Figure 1: Experimental workflow for FTIR analysis of aminopyrrole derivatives using the KBr pellet method.

Alternative Analytical Techniques

While FTIR is a powerful tool, complementary analytical techniques can provide further confirmation of the primary amine group's presence and the overall molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the -NH₂ protons, which are typically broad and their chemical shift is concentration-dependent. These peaks will also disappear upon D₂O exchange. ¹³C NMR can identify the carbon atom attached to the amine group.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, and its fragmentation pattern can offer structural information, including the loss of the amine group.

  • X-ray Crystallography: For crystalline solids, this method provides the definitive three-dimensional structure of the molecule.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid and reliable identification of primary amine groups on a pyrrole ring. By recognizing the characteristic N-H stretching (asymmetric and symmetric), N-H bending, and C-N stretching vibrations, researchers can confidently confirm the successful functionalization of the pyrrole scaffold. When combined with a robust experimental protocol and complemented by other analytical techniques, FTIR provides a high degree of certainty in the structural elucidation of novel aminopyrrole derivatives, accelerating research and development in medicinal chemistry and materials science.

Vibrational_Modes cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations Pyrrole_NH2 Primary Amine on Pyrrole Ring Key Vibrational Modes NH_stretch N-H Stretching Asymmetric (~3500-3420 cm⁻¹) Symmetric (~3420-3340 cm⁻¹) Pyrrole_NH2->NH_stretch CN_stretch C-N Stretching ~1340-1250 cm⁻¹ Pyrrole_NH2->CN_stretch NH_bend N-H Bending (Scissoring) ~1650-1580 cm⁻¹ Pyrrole_NH2->NH_bend NH_wag N-H Wagging ~900-700 cm⁻¹ Pyrrole_NH2->NH_wag

Figure 2: Key FTIR vibrational modes for a primary amine group on a pyrrole ring.

References

  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. [Link]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. (2022, December 3). MDPI. [Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Semantic Scholar. [Link]

  • Fourier Transform Infrared Spectroscopy. University of Washington. [Link]

  • Experimental and theoretical studies on vibrational spectra of 4-(2-furanylmethyleneamino)antipyrine, 4-benzylideneaminoantipyrine and 4-cinnamilideneaminoantipyrine. (2009, September 1). PubMed. [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023, April 19). PMC. [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. [Link]

  • Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim. Scribd. [Link]

  • The FTIR spectra of Pyrrole monomer and PPPy. ResearchGate. [Link]

  • Quick User Guide for FT-IR. University of Helsinki. [Link]

  • Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung. [Link]

  • Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine. (2023, February 14). PMC. [Link]

  • The FTIR spectrum for Pyrrole. ResearchGate. [Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. (2025, August 9). ResearchGate. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015, January 23). SciSpace. [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017, March 17). Semantic Scholar. [Link]

  • From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. (2021, November 15). MDPI. [Link]

  • FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). ResearchGate. [Link]

  • Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. (2016, March 31). International Journal of ChemTech Research. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). MDPI. [Link]

  • Experimental and Computational Vibration Study of Amino Acids. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 1-Methyl-1H-pyrrole-2,5-diamine

This guide outlines the authoritative Standard Operating Procedure (SOP) for the disposal of 1-Methyl-1H-pyrrole-2,5-diamine (CAS: 862200-46-2).[1][2] Notice: This compound is a highly reactive heterocyclic diamine, ofte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative Standard Operating Procedure (SOP) for the disposal of 1-Methyl-1H-pyrrole-2,5-diamine (CAS: 862200-46-2).[1][2]

Notice: This compound is a highly reactive heterocyclic diamine, often utilized as a primary intermediate in oxidative hair dye formulations and pharmaceutical synthesis.[1][2] Its electron-rich pyrrole ring makes it susceptible to rapid oxidation and polymerization.[1][2] Disposal protocols must prioritize preventing uncontrolled auto-oxidation and environmental release .[1][2]

[1][2]

Chemical Identity & Hazard Profile

Before initiating disposal, verify the chemical state.[1][2] This compound is frequently handled as a stable salt (e.g., Sulfate or HCl) to prevent oxidation.[1][2] The free base is significantly more reactive.[2]

PropertySpecificationCritical Disposal Implication
Chemical Name 1-Methyl-1H-pyrrole-2,5-diamineVerify CAS: 862200-46-2 (Base)
Reactivity High (Air/Light Sensitive)Must be stored in amber containers; minimize headspace to prevent polymerization.[1][2]
Class Heterocyclic AmineNitrogen content requires incineration with scrubber systems (NOx control).[2]
Toxicity Sensitizer / Aquatic ToxinZero-discharge policy.[1][2] Do not release to sewer.
Incompatibility Strong Oxidizers, AcidsSegregate strictly from nitrates, peroxides, and anhydrides.[1][2]

Pre-Disposal Stabilization & Segregation

Objective: Prevent the formation of unstable polymers or azo-compounds in the waste stream.[1][2]

A. Solid Waste (Powder/Crystals)[1][2]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.[1][2] Avoid metal containers which may catalyze degradation.[2]

  • Inerting: If the material is old or discolored (indicating partial oxidation), cover the solid with a layer of inert absorbent (vermiculite) to reduce air contact.[1][2]

  • Labeling: Mark clearly as "Hazardous Waste - Toxic Organic Solid - Sensitizer" .

B. Liquid Waste (Mother Liquors/Solutions)[1][2]
  • pH Check: Ensure the waste solution is neutral to slightly alkaline (pH 7-9) .

    • Reasoning: Acidic conditions can catalyze exothermic salt formation or polymerization depending on the solvent matrix.[2]

  • Quenching (Trace Amounts): For glassware cleaning, rinse with a dilute sodium metabisulfite solution to reduce active oxidation intermediates before final solvent wash.[2]

  • Solvent Compatibility: Segregate into "Non-Halogenated Organic Waste" .

    • Do NOT mix with oxidizing waste streams (e.g., Chromic acid, Nitric acid digests).[1][2]

Waste Stream Management Workflow

The following logic gate determines the correct disposal path based on the physical state and purity of the material.

DisposalWorkflow Start Waste Material: 1-Methyl-1H-pyrrole-2,5-diamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Solvent Waste StateCheck->Liquid PackSolid Pack in Amber Glass/HDPE (Minimize Headspace) Solid->PackSolid CheckOxidizer Contains Oxidizers? Liquid->CheckOxidizer Label Label: Toxic, Sensitizer (RCRA Code: D001/Ignitable if solvent based) PackSolid->Label Yes Yes CheckOxidizer->Yes Risk of Fire No No CheckOxidizer->No Segregate CRITICAL: Segregate Stream (Do NOT mix) FinalDisp Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) Segregate->FinalDisp CombineOrg Combine with Non-Halogenated Organic Solvents CombineOrg->Label Label->FinalDisp Yes->Segregate No->CombineOrg

Figure 1: Decision matrix for segregating and packaging pyrrole diamine waste streams to ensure safety and compliance.

Emergency Spillage Protocol

Scenario: Benchtop spill of >500 mg of solid material.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , lab coat, and a P95/N95 respirator (dust inhalation risk).[1]

  • Containment:

    • Do NOT use paper towels (combustible).[2]

    • Use damp sand or vermiculite to surround and cover the spill.[2]

  • Cleanup:

    • Scoop the absorbed material into a disposable plastic container using a non-sparking scoop.[2]

    • Wipe the surface with a 10% Sodium Thiosulfate solution to reduce any oxidized residues, followed by soap and water.[2]

  • Disposal: Label the cleanup debris as hazardous chemical waste (Solid).

Final Disposal Method: Incineration

The only acceptable final disposal method for 1-Methyl-1H-pyrrole-2,5-diamine is High-Temperature Incineration .[1][2]

  • Mechanism: Complete thermal oxidation at >850°C.[2]

  • Why: This destroys the heterocyclic ring and prevents the formation of toxic aromatic amines or azo dyes in the environment.[2]

  • Facility Requirement: The incinerator must be equipped with scrubbers to capture Nitrogen Oxides (NOx) generated from the amine groups.[2]

  • Regulatory Codes (US/EU):

    • US (RCRA): If not specifically listed, classify by characteristic.[1][2] If in a flammable solvent: D001 . If toxic characteristic holds: D003 (Reactivity - rare but possible if pure and unstable).[1][2]

    • EU (EWC): 07 05 04 * (other organic solvents, washing liquids and mother liquors).[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 12628659, 1-Methyl-1H-pyrrole-2,5-diamine. PubChem.[2][3] [Link][1][2]

  • European Chemicals Agency (ECHA). (2024).[2] Guidance on the compilation of safety data sheets. ECHA.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[2] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-1H-PYRROLE-2,5-DIAMine
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